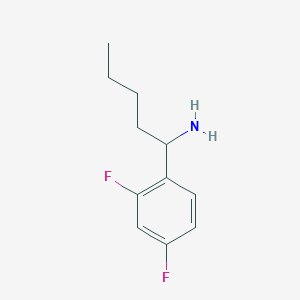![molecular formula C7H5FN2S B13006695 4-Fluorobenzo[d]thiazol-5-amine](/img/structure/B13006695.png)
4-Fluorobenzo[d]thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzo[d]thiazol-5-amine is a heterocyclic compound that contains a thiazole ring fused with a benzene ring and a fluorine atom at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[d]thiazol-5-amine typically involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzo[d]thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Fluorobenzo[d]thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzo[d]thiazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. For example, it can bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Fluorobenzo[d]thiazol-5-amine can be compared with other similar compounds such as:
Benzothiazole: Lacks the fluorine atom and has different chemical properties.
4-Bromobenzo[d]thiazol-5-amine: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.
2-Amino-4-bromo-6-fluorobenzothiazole: Contains both bromine and fluorine atoms, offering unique properties for specific applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Propiedades
Fórmula molecular |
C7H5FN2S |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-fluoro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5FN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 |
Clave InChI |
QQAXUVZCOYJCFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1N)F)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
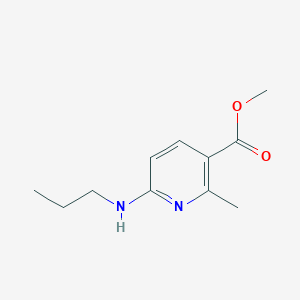
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)
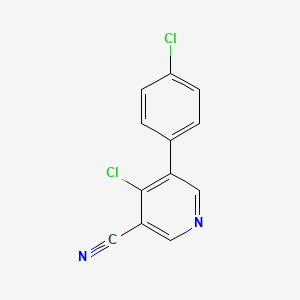
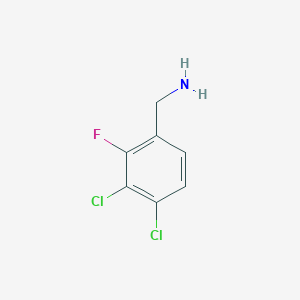

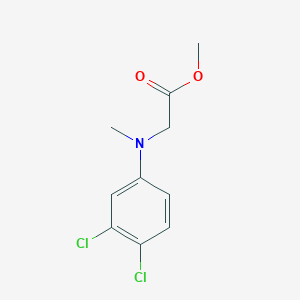
![tert-butyl (3aR,6aR)-3a-fluoro-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13006667.png)

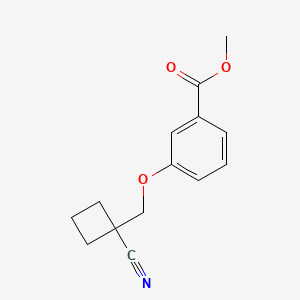
![3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13006702.png)
![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
